5-(Isoquinolin-1-yl)oxazol-2-amine
Description
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-isoquinolin-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-15-7-10(16-12)11-9-4-2-1-3-8(9)5-6-14-11/h1-7H,(H2,13,15) |
InChI Key |
FVPWMAMYPBMSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CN=C(O3)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Isoquinolin-1-yl)oxazol-2-amine
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the isoquinoline core or its substituted derivatives.
- Coupling of the isoquinoline unit with an oxazol-2-amine moiety through appropriate functional groups.
Several methods have been reported to achieve this, focusing on regioselectivity, yield optimization, and scalability.
Synthesis of Isoquinoline Intermediates
According to US patent US9340511B2, isoquinoline derivatives can be synthesized by halogenation of 1,4-dihydroxyisoquinoline compounds using phosphorus oxychloride or phosphorus oxybromide to yield 1-chloro or 1-bromoisoquinoline intermediates. These intermediates can then be methylated using reagents such as trimethylboroxine with tetrakis(triphenylphosphine)palladium or n-butyllithium followed by methyl iodide. However, the patent also discloses safer and more cost-effective methods that avoid hazardous reagents like phosphorus oxychloride and n-butyllithium, enabling large-scale production of regioisomerically pure isoquinoline compounds without chromatographic separation.
Coupling with Oxazol-2-amine
The key step to obtain 5-(Isoquinolin-1-yl)oxazol-2-amine involves coupling the isoquinoline intermediate with an oxazol-2-amine derivative. One documented approach uses Suzuki-Miyaura cross-coupling reactions between a halogenated isoquinoline and a boronate ester-functionalized oxazol-2-amine.
Example Procedure (Adapted from Patent and Literature Data)
This method benefits from mild conditions, relatively high yield, and scalability.
Alternative Coupling Conditions
Another reported method employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in a mixture of 1,4-dioxane and water, with sodium carbonate as a base, under inert atmosphere at 20-110 °C for about 3 hours. This method is used for coupling bromopyrazolopyrimidine derivatives with boronate esters of benzooxazol-2-amine analogs, which is analogous to the target compound's coupling strategy.
Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of 5-bromobenzo[b]oxazol-2-amine | bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2·CH2Cl2 | 1,4-dioxane | Room temp | ~10 min sparging + 3-5 h reflux | - | Nitrogen atmosphere |
| Suzuki Coupling with isoquinoline halide | Pd(dppf)Cl2·CH2Cl2, KOAc | 1,4-dioxane | 100-103 °C | 3-5 h | - | Monitored by HPLC |
| Hydrolysis with HCl | 50% aq. HCl | Water | 80-84 °C | 2-4 h | 70% | Vacuum filtration, washing, drying |
Purification and Characterization
- The crude product is filtered through silica gel to remove palladium catalyst and impurities.
- Concentration under vacuum at 30-40 °C reduces solvent volume.
- Acidic hydrolysis followed by filtration yields the solid product.
- Washing with aqueous HCl and ethyl acetate removes residual impurities.
- Drying under nitrogen and vacuum at 50 °C for 72-90 hours yields the final compound as a light brown solid with HPLC purity around 94.2%.
- Characterization by ^1H NMR (DMSO-d6, 300 MHz) shows expected chemical shifts confirming structure.
Summary of Key Research Findings
- The preparation of 5-(Isoquinolin-1-yl)oxazol-2-amine involves a Suzuki-Miyaura cross-coupling between halogenated isoquinoline and boronate ester derivatives of oxazol-2-amine.
- Use of palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 enables efficient coupling under reflux in 1,4-dioxane with potassium acetate as base.
- Hydrolysis with aqueous hydrochloric acid at elevated temperature completes the synthesis.
- The process is scalable and avoids hazardous reagents, providing good yields (~70%) and high purity.
- The product shows moderate solubility and good bioavailability characteristics, supporting its pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
5-(Isoquinolin-1-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the isoquinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-(Isoquinolin-1-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Isoquinolin-1-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with DNA and proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities, such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Oxazole: Another parent compound with a simpler structure.
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Uniqueness
5-(Isoquinolin-1-yl)oxazol-2-amine is unique due to the combination of isoquinoline and oxazole rings, which imparts distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .
Q & A
Q. What are the common synthetic routes for 5-(Isoquinolin-1-yl)oxazol-2-amine, and how are intermediates characterized?
A typical synthesis involves coupling isoquinoline derivatives with pre-functionalized oxazole precursors. For example, 2-amino-oxazole intermediates can be synthesized via cyclization of thiourea derivatives or by reacting cyanamide with α-haloketones . Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. Melting points and elemental analysis further validate purity. For analogs like 5-arylazothiazol derivatives, column chromatography (e.g., hexane/ethyl acetate gradients) is used for purification .
Q. How can researchers verify the structural identity of 5-(Isoquinolin-1-yl)oxazol-2-amine?
Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : -NMR detects aromatic protons (δ 7.2–8.5 ppm for isoquinoline and oxazole rings) and amine protons (δ 5.0–6.0 ppm). -NMR identifies sp-hybridized carbons (100–160 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming heterocyclic connectivity .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Initial screening focuses on enzyme inhibition (e.g., kinases) or antimicrobial activity:
- Kinase Assays : Measure IC values against targets like VEGFR2 using fluorescence-based phosphorylation assays .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Crystal structures (e.g., PDB: 1Y6A) provide atomic-level insights. For example, dihedral angles between the isoquinoline and oxazole rings (e.g., 30–45°) reveal steric or electronic effects influencing conformation. Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize specific tautomers or packing arrangements . Refinement software like SHELXL or WinGX validates thermal displacement parameters and occupancy ratios for disordered atoms .
Q. How should researchers address contradictory biological activity data across analogs?
Contradictions often arise from substituent effects or assay conditions. Systematic approaches include:
- SAR Studies : Compare IC values of analogs with varying substituents (e.g., electron-withdrawing groups on the oxazole ring) .
- Molecular Docking : Simulate binding modes using AutoDock or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Metabolic Stability Tests : Assess hepatic microsome clearance to rule out pharmacokinetic confounding factors .
Q. What strategies optimize synthetic yield for scale-up studies?
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst Selection : Mercury(II) chloride or Pd catalysts improve coupling efficiency for heterocyclic intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 433 K) and improves regioselectivity in oxazole formation .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or pkCSM calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
